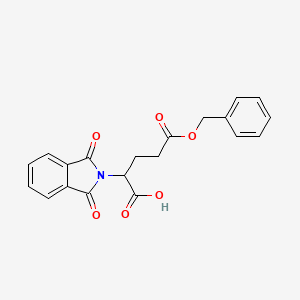

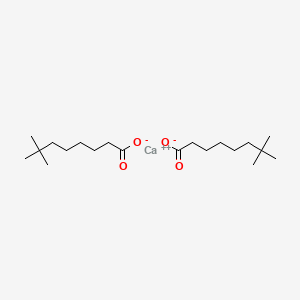

![molecular formula C20H19ClFNO4 B13388675 N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of tonabersat involves several steps, starting with the preparation of the benzopyran core. The synthetic route typically includes the following steps:

Formation of the benzopyran core: This involves the cyclization of a suitable precursor to form the benzopyran ring.

Functionalization: Introduction of functional groups such as acetyl, chloro, and fluoro groups to the benzopyran core.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods for tonabersat are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Tonabersat undergoes several types of chemical reactions, including:

Oxidation: Tonabersat can undergo oxidation reactions, particularly at the hydroxyl group on the benzopyran ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluoro groups on the benzopyran ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and fluorine gas. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tonabersat.

Scientific Research Applications

Chemistry: Tonabersat is used as a model compound to study the structure-activity relationships of benzopyran derivatives.

Medicine: Tonabersat has shown promise in the treatment of glioblastoma, multiple sclerosis, and migraine

Mechanism of Action

Tonabersat exerts its effects primarily by inhibiting connexin43 hemichannels. Connexin43 hemichannels are involved in the release of adenosine triphosphate (ATP) during ischemia and reperfusion phases, contributing to inflammation and neuronal damage. By blocking these hemichannels, tonabersat reduces ATP release and subsequent inflammatory responses . Additionally, tonabersat has been shown to inhibit cortical spreading depression, a key mechanism underlying migraines .

Comparison with Similar Compounds

Tonabersat is unique among benzopyran derivatives due to its specific inhibition of connexin43 hemichannels. Similar compounds include:

Carbenoxolone: Another connexin inhibitor, but less specific and with more side effects.

Gap26 and Gap27: Peptide-based connexin inhibitors with different mechanisms of action.

Mefloquine: An antimalarial drug that also inhibits connexin hemichannels but is less selective.

Tonabersat’s specificity and ability to penetrate the blood-brain barrier make it a promising candidate for treating central nervous system disorders .

Properties

IUPAC Name |

N-(6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-chloro-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIIRNOPGJTBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870127 |

Source

|

| Record name | N-(6-Acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-3-chloro-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

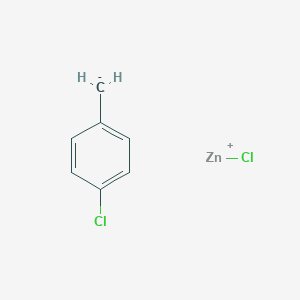

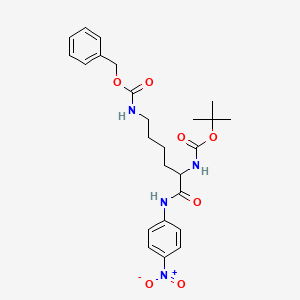

![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)

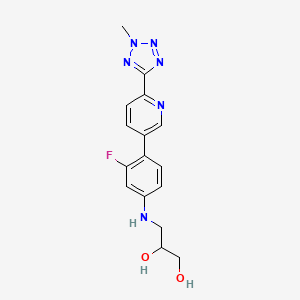

![[3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B13388616.png)

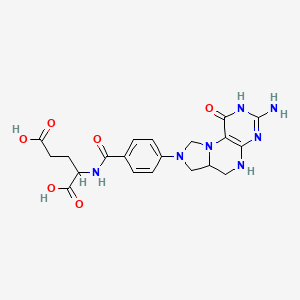

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)

![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)

![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)

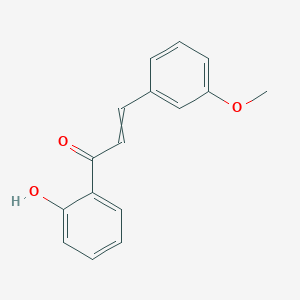

![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)

![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)